Fmoc-Tyr(tBu)-OH-13C9,15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C28H29NO5 |

|---|---|

分子量 |

469.5 g/mol |

IUPAC名 |

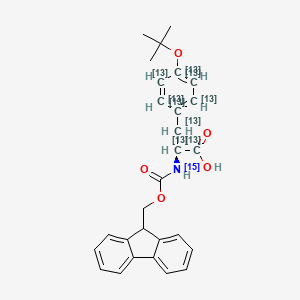

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl](1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1/i12+1,13+1,14+1,15+1,16+1,18+1,19+1,25+1,26+1,29+1 |

InChIキー |

JAUKCFULLJFBFN-QYGFZDEWSA-N |

異性体SMILES |

CC(C)(C)O[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

正規SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

Foundational & Exploratory

The Role of the tert-Butyl Group in Fmoc-Tyr(tBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. For the amino acid tyrosine, with its reactive phenolic hydroxyl group, effective side-chain protection is critical. This technical guide provides an in-depth examination of the role of the tert-Butyl (tBu) group in the commonly used building block, Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH). We will explore the chemical principles underpinning its use, the importance of its orthogonality with the Nα-Fmoc protecting group, and the practical implications for peptide synthesis workflows, including detailed experimental protocols and quantitative data to inform synthesis strategies.

Introduction: The Challenge of the Tyrosine Side Chain

Tyrosine's phenolic hydroxyl group presents a significant challenge during peptide synthesis. Its nucleophilic nature makes it susceptible to undesired reactions, most notably acylation by the activated carboxyl group of the incoming amino acid during the coupling step. This side reaction leads to the formation of branched peptide impurities, which complicates purification and reduces the overall yield of the target peptide.[1][2] To circumvent this, a temporary protecting group is installed on the tyrosine side chain. The tert-Butyl (tBu) group is the most frequently employed protecting group for this purpose in Fmoc-based SPPS.[3]

The Orthogonal Protection Strategy: Fmoc and tBu

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection. This strategy utilizes two distinct classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[4] In the case of Fmoc-Tyr(tBu)-OH, this orthogonality is exemplified by:

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino group of the tyrosine. It is base-labile and is typically removed at the beginning of each synthesis cycle using a solution of a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][5] This deprotection exposes the N-terminal amine for the subsequent coupling reaction.

-

The O-tBu (tert-Butyl) Group: This group protects the phenolic hydroxyl group of the tyrosine side chain. It is acid-labile and remains stable throughout the cycles of Fmoc deprotection.[1][3] The tBu group is only removed during the final step of the synthesis, which involves cleavage of the peptide from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[1]

This orthogonal scheme ensures that the tyrosine side chain remains protected during chain elongation, preventing side reactions and promoting the formation of the desired linear peptide.

The Role of the tBu Group: A Multifaceted Contribution

The primary role of the tBu group in Fmoc-Tyr(tBu)-OH is to act as a robust shield for the tyrosine side chain. Its specific contributions include:

-

Prevention of O-acylation: The bulky tBu group sterically hinders the phenolic hydroxyl, preventing its acylation by activated amino acids during coupling steps. This directly enhances coupling efficiency and the purity of the final peptide.[2]

-

Minimization of Side Reactions: Beyond acylation, the unprotected tyrosine side chain can be susceptible to other modifications depending on the sequence and reagents used. The tBu group provides general protection against such unwanted side reactions.

-

Improved Solubility: In some cases, the presence of the hydrophobic tBu group can improve the solubility of the growing peptide chain in the organic solvents used for SPPS.

-

Compatibility with Fmoc Chemistry: The acid-lability of the tBu group is perfectly compatible with the base-labile nature of the Fmoc group, forming the cornerstone of the most widely used orthogonal protection strategy in SPPS.[6]

Quantitative Data

Table 1: Kinetics of Fmoc Deprotection with Piperidine

The efficiency of Fmoc group removal is critical for the overall success of the synthesis. Incomplete deprotection leads to deletion sequences. The rate of deprotection is dependent on the concentration of piperidine.

| Piperidine Concentration in DMF (% v/v) | Time for Complete Deprotection (>99%) | Reference(s) |

| 20% | ~9 minutes (on resin) | [7] |

| 5% | ~10.4 minutes (on resin) | [7] |

| 5% | ~3 minutes (in solution) | [7][8] |

| 2% | Incomplete after 5 minutes (in solution) | [8] |

| 1% | Incomplete after 5 minutes (in solution) | [8] |

Note: Deprotection times can be sequence-dependent and may require optimization.

Table 2: Common TFA Cleavage Cocktails for tBu Deprotection and Scavenger Functions

During the final TFA-mediated cleavage, the tBu group is removed, generating a reactive tert-butyl cation. This cation can alkylate nucleophilic residues such as tryptophan, methionine, and cysteine, and to a lesser extent, the deprotected tyrosine itself.[3] Scavengers are added to the cleavage cocktail to trap these reactive species.

| Cleavage Cocktail Composition (v/v) | Target Residues for Scavenging | Advantages/Disadvantages | Reference(s) |

| TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | Trp, Tyr, general carbocations | General purpose, low odor. TIS is a very effective carbocation scavenger. | [9][10] |

| Reagent K: TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Trp, Met, Cys, Tyr, Arg(Pmc/Mtr) | "Universal" cocktail for complex peptides, highly effective for sulfur-containing residues. Strong, unpleasant odor. | [9] |

| TFA / H₂O (95:5) | General carbocations | Simple, but offers minimal protection for sensitive residues. Not recommended for peptides containing Trp, Met, or Cys. | [11] |

| TFA / Dichloromethane (DCM) (1:1) | - | Used for cleavage from very acid-labile resins to yield protected peptide fragments. |

Note: The choice of cleavage cocktail is highly dependent on the peptide sequence. A small-scale trial cleavage is always recommended.

Experimental Protocols

Protocol 1: Nα-Fmoc Group Deprotection

This protocol describes the removal of the Fmoc group from the N-terminus of the growing peptide chain attached to a solid support.

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Initial Piperidine Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 1-3 minutes.

-

Second Piperidine Treatment: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-20 minutes to ensure complete deprotection.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads and/or solution) indicates the presence of a free primary amine, confirming successful deprotection.

Protocol 2: Final Cleavage and tBu Group Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the tBu and other acid-labile side-chain protecting groups. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) immediately before use.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation and Washing: Centrifuge the tube to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: A simplified workflow of a single cycle in Fmoc-SPPS.

Caption: Logical relationship of orthogonal deprotection in Fmoc/tBu strategy.

Conclusion

The tert-Butyl group in Fmoc-Tyr(tBu)-OH plays an indispensable role in modern solid-phase peptide synthesis. Its ability to effectively and temporarily mask the reactive phenolic hydroxyl group of tyrosine, combined with its acid-lability that is orthogonal to the base-labile Fmoc group, allows for the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of the principles of its use, coupled with optimized protocols for its removal, is essential for researchers, scientists, and drug development professionals to achieve success in the synthesis of tyrosine-containing peptides for a wide range of applications, from basic research to therapeutic development.

References

- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Unlocking Cellular Secrets: A Technical Guide to the Benefits of Isotopically Labeled Amino Acids in Research

For Researchers, Scientists, and Drug Development Professionals

Isotopically labeled amino acids have become indispensable tools in modern biological research, offering an unparalleled window into the dynamic processes that govern cellular function. By replacing naturally occurring isotopes with heavier, stable isotopes (such as ¹³C, ¹⁵N, and ²H), these modified amino acids act as tracers that can be precisely monitored without interfering with biological processes. This in-depth guide explores the core benefits of utilizing isotopically labeled amino acids in research, providing detailed experimental methodologies, quantitative data, and visual representations of key applications that are pivotal for advancements in proteomics, metabolomics, and drug development.

Core Applications and Quantitative Insights

The use of isotopically labeled amino acids spans a wide range of applications, each providing unique quantitative insights into complex biological systems. The primary applications include quantitative proteomics, the study of protein turnover, metabolic flux analysis, and structural biology.

Quantitative Proteomics: Precision in Protein Expression Analysis

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for accurate relative quantification of proteins. In SILAC, cells are cultured in media containing either "light" (naturally abundant) or "heavy" (isotope-labeled) essential amino acids. This results in two distinct cell populations whose proteins can be differentiated by mass spectrometry (MS).

Data Presentation: Comparison of Quantitative Proteomic Techniques

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Typical Multiplexing | Up to 3-plex (Light, Medium, Heavy) | 4-plex or 8-plex | Up to 18-plex |

| Quantification Level | MS1 | MS2/MS3 | MS2/MS3 |

| Accuracy & Precision | High accuracy and reproducibility due to early sample mixing.[1] | Good, but can be affected by ratio compression. | Good, with potential for higher accuracy than iTRAQ, but also susceptible to ratio compression.[2] |

| Advantages | High physiological relevance, minimal sample manipulation post-labeling.[3][4] | High-throughput, applicable to a wide range of sample types.[5] | High-throughput with greater multiplexing capabilities.[5] |

| Disadvantages | Limited to cell culture, can be time-consuming and expensive.[6] | Potential for ratio distortion, higher cost for reagents.[3] | Isotope effects can introduce bias, high cost.[4] |

Protein Turnover: Understanding Protein Dynamics

Isotopically labeled amino acids are instrumental in measuring the rates of protein synthesis and degradation, collectively known as protein turnover. By introducing a pulse of "heavy" amino acids and monitoring their incorporation into proteins over time, researchers can determine the half-life of individual proteins.

Data Presentation: Representative Protein Half-Lives in Common Research Models

| Organism/Cell Line | Median Protein Half-Life | Key Findings & Notes |

| HeLa Cells | ~20 hours[7][8] | Abundant proteins tend to have longer half-lives.[9] |

| Mouse Tissues | Liver: ~3.6 days, Skeletal Muscle: ~10 days[10] | Protein turnover rates vary significantly between different tissues.[10] |

| Escherichia coli | Half-lives vary significantly with growth conditions. | Cytoplasmic proteins are recycled under nitrogen limitation.[11] |

| Saccharomyces cerevisiae | Median protein copy number of ~1888.[12] | Protein turnover is a key aspect of cellular adaptation to environmental stress. |

Metabolic Flux Analysis: Mapping Cellular Metabolism

By tracing the path of ¹³C-labeled amino acids through metabolic pathways, researchers can quantify the rate, or flux, of metabolites through these networks. This provides a detailed understanding of how cells utilize nutrients and how metabolism is altered in disease states.

Data Presentation: Precision of ¹³C-Metabolic Flux Analysis

| Tracer Combination | Pathway | Key Findings on Precision |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Provides the most precise flux estimates for these pathways.[13][14] |

| [U-¹³C₅]glutamine | TCA Cycle | The preferred tracer for accurate analysis of the TCA cycle.[13] |

| Mixture of [1-¹³C]glucose and [U-¹³C]glucose | Central Carbon Metabolism | A commonly used combination that provides good overall precision.[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing isotopically labeled amino acids.

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines the steps for a standard SILAC experiment to compare protein expression between two cell populations.

1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. One population is grown in "light" medium containing normal arginine and lysine (B10760008), while the other is grown in "heavy" medium containing ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine. b. Passage the cells for at least five doublings to ensure >95% incorporation of the labeled amino acids.[16]

2. Experimental Treatment: a. Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control.

3. Sample Harvesting and Mixing: a. Harvest both cell populations and determine the cell count or total protein concentration for each. b. Mix the "light" and "heavy" cell lysates in a 1:1 ratio based on cell number or protein amount.

4. Protein Digestion: a. Reduce the disulfide bonds in the mixed protein sample using DTT and alkylate the cysteine residues with iodoacetamide. b. Digest the proteins into peptides using trypsin, which cleaves C-terminal to lysine and arginine residues.

5. Mass Spectrometry Analysis: a. Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.

6. Data Analysis: a. Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[17]

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Protein interaction network analysis of mTOR signaling reveals modular organization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Average turnover rate of protein in HeLa cell - Human Homo sapiens - BNID 109937 [bionumbers.hms.harvard.edu]

- 8. HeLa cells, Amino acids | Label: Amino acid, Mammalian cells | Centre for Proteome Research [liverpool.ac.uk]

- 9. Proteome-wide mapping of short-lived proteins in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An atlas of protein turnover rates in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global protein turnover quantification in Escherichia coli reveals cytoplasmic recycling under nitrogen limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N: Sourcing and Application in Research

For researchers, scientists, and drug development professionals leveraging isotopically labeled amino acids, Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is a critical reagent for the synthesis of peptides used in quantitative proteomics, biomolecular NMR, and metabolic flux analysis. This guide provides an in-depth overview of commercially available sources for this compound, their reported purity levels, and a detailed protocol for its application in solid-phase peptide synthesis (SPPS).

Supplier and Purity Information

The selection of a high-purity isotopically labeled amino acid is paramount to the success of subsequent experiments. The following table summarizes the available information from various suppliers for Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.

| Supplier | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (¹⁵N) |

| Sigma-Aldrich | ≥97% (CP)[1] | 98 atom %[1] | 98 atom %[1] |

| Cambridge Isotope Laboratories, Inc. | ≥98%[2][3] | 99 atom %[2][3] | 99 atom %[2][3] |

| Vulcanchem | Not specified | 99%[4] | 99%[4] |

| MedChemExpress | Not specified | Not specified | Not specified |

| Alfa Chemistry | Not specified | 98 atom %[5] | 98 atom %[5] |

| Anaspec | Not specified | Not specified | Not specified |

| ChemPep, Inc. | Not specified | Not specified | Not specified |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is its incorporation into a peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).[4] The following is a generalized protocol for manual SPPS. Automated synthesizers will follow a similar series of steps.

1. Resin Selection and Swelling:

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used. For a C-terminal amide, a Rink amide resin is appropriate.[1]

-

Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes in the reaction vessel to allow for optimal reaction kinetics.[1]

2. First Amino Acid Loading (if using an unloaded resin):

-

The first Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) is coupled to the resin. The specific coupling method will depend on the resin type.

3. Iterative Peptide Elongation Cycle:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a 20% solution of piperidine (B6355638) in DMF.[2][4] This exposes the free amine for the next coupling reaction. The resin is then thoroughly washed with DMF to remove residual piperidine.[2]

-

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence (which could be the labeled Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) is activated. Common activation reagents include HBTU/HOBt or DIC/Oxyma in the presence of a base like diisopropylethylamine (DIPEA).[2] The activated amino acid solution is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.[2] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction.[2]

-

Washing: The resin is washed with DMF to remove any unreacted reagents.

-

This deprotection-coupling-washing cycle is repeated for each amino acid in the desired peptide sequence.

4. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (like the tBu group on tyrosine) are simultaneously removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers such as water and triisopropylsilane (B1312306) (TIS) to prevent side reactions.[4]

5. Peptide Precipitation and Purification:

-

The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.[2]

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

6. Quality Control:

-

The purity and identity of the final isotopically labeled peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.[2]

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based SPPS.

Application in a Kinase Activity Assay using a Labeled Peptide Substrate

Peptides containing ¹³C and ¹⁵N labeled tyrosine can be used as substrates in kinase assays. The incorporation of the heavy isotope allows for the precise quantification of the phosphorylated peptide by mass spectrometry.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and stability of N-α-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide synthesis protocols, ensuring the purity of the final product, and maintaining the integrity of the raw material during storage and handling.

Physicochemical Properties

Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder. The presence of the bulky, lipophilic Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl (tBu) protecting groups significantly influences its solubility and stability profile.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₉NO₅ | [1] |

| Molecular Weight | 459.53 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 153-156 °C | [3] |

| pKa | 2.97 ± 0.10 (Predicted) | [2] |

Solubility Profile

The solubility of Fmoc-Tyr(tBu)-OH is a critical factor in the preparation of stock solutions for automated peptide synthesizers. It is generally soluble in polar aprotic organic solvents and insoluble in water and non-polar organic solvents.

Table 1: Quantitative Solubility of Fmoc-Tyr(tBu)-OH

| Solvent | Solubility | Concentration (mM) | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | ≥21.76 | - | [4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 217.61 | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent. | [5] |

| Dimethylformamide (DMF) | Clearly soluble | ~217.6 (for D-isomer) | Based on 1 mmole in 2 mL. | [6] |

| Ethanol | 0.1 - 1 mg/mL | 0.22 - 2.18 | Slightly soluble. | [4] |

| Chloroform | Slightly soluble | - | - | [2] |

| Methanol | Slightly soluble | - | - | [2] |

| Water | Insoluble | - | - | [2] |

| Petroleum Ether | Insoluble | - | - | [2] |

Stability Profile

Fmoc-Tyr(tBu)-OH is generally stable under standard storage and handling conditions. However, its stability can be compromised by exposure to basic conditions, high temperatures, and potentially light.

Table 2: Stability of Fmoc-Tyr(tBu)-OH under Various Conditions

| Condition | Observation | Notes | Reference |

| Recommended Storage | Stable for ≥ 4 years at -20°C. Stable for 3 years (powder) at -20°C. Solutions in solvent are stable for 6 months at -80°C and 1 month at -20°C. General storage below +30°C is also cited. | Store in a cool, dry place away from light. | [2][4][5] |

| Acidic Conditions | The Fmoc group is stable to acidic conditions. The tert-butyl (tBu) group is acid-labile and is cleaved by strong acids like trifluoroacetic acid (TFA). | This orthogonality is fundamental to Fmoc-based SPPS. | [7] |

| Basic Conditions | The Fmoc group is labile to basic conditions, typically cleaved by a 20% solution of piperidine (B6355638) in DMF. | This allows for the selective deprotection of the α-amino group during peptide synthesis. | [7] |

| Thermal Stress | Stable under normal temperatures and pressures. The Fmoc group can be cleaved thermally at elevated temperatures (e.g., 120°C in DMSO). | Avoid prolonged exposure to high temperatures. | [2] |

| Photostability | Specific photostability data for Fmoc-Tyr(tBu)-OH is not extensively documented. However, tyrosine residues in peptides can be susceptible to photodegradation. | It is recommended to protect the compound from light. | [8] |

| Oxidative Stress | Materials to avoid include strong oxidizing agents. | - | [9] |

Note: Detailed quantitative stability data, particularly from forced degradation studies under various pH and photolytic conditions, is not widely published. It is recommended to perform such studies to fully characterize the stability of Fmoc-Tyr(tBu)-OH in specific formulations or under unique process conditions.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of Fmoc-Tyr(tBu)-OH in a given solvent.

Materials:

-

Fmoc-Tyr(tBu)-OH

-

Solvent of interest (e.g., DMF, NMP, DCM, THF)

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Fmoc-Tyr(tBu)-OH into a vial.

-

Add a known volume of the solvent to the vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the mixture for 10-15 minutes to facilitate dissolution.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation.

-

-

Sample Preparation:

-

After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a calibration curve using standard solutions of Fmoc-Tyr(tBu)-OH of known concentrations.

-

Inject the diluted sample onto the HPLC system.

-

Determine the concentration of Fmoc-Tyr(tBu)-OH in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Protocol for Stability-Indicating HPLC Method

This protocol describes the development of a stability-indicating HPLC method to assess the stability of Fmoc-Tyr(tBu)-OH under various stress conditions.

Materials and Equipment:

-

Fmoc-Tyr(tBu)-OH

-

Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Photostability chamber

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for a specified time.

-

Base Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before HPLC analysis.

-

Oxidative Degradation: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

-

Photostability: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

-

-

HPLC Method Development and Validation:

-

Develop a gradient HPLC method that separates the intact Fmoc-Tyr(tBu)-OH from all degradation products. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% TFA.

-

Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12][13][14]

-

-

Analysis of Stability Samples:

-

Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.

-

Quantify the amount of remaining Fmoc-Tyr(tBu)-OH and the formation of any degradation products.

-

Visualizations

Chemical Structure and Protecting Groups

The structure of Fmoc-Tyr(tBu)-OH highlights the two key protecting groups that enable its use in orthogonal peptide synthesis strategies.

References

- 1. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. biobasic.com [biobasic.com]

- 8. rjptonline.org [rjptonline.org]

- 9. peptide.com [peptide.com]

- 10. database.ich.org [database.ich.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

The Role of 13C and 15N Labeling in Fmoc-Tyr(tBu)-OH: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the purpose and applications of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) isotopic labeling in Fmoc-Tyr(tBu)-OH, a critical reagent in modern biochemical and pharmaceutical research. Stable isotope labeling provides a powerful, non-radioactive method for tracing and quantifying peptides and proteins, offering unparalleled insights into complex biological processes.

Core Principles of ¹³C and ¹⁵N Labeling

Stable isotope labeling involves the substitution of naturally abundant, lighter isotopes (such as ¹²C and ¹⁴N) with their heavier, non-radioactive counterparts (¹³C and ¹⁵N). This subtle alteration in mass does not significantly change the chemical properties of the molecule, allowing labeled compounds to behave identically to their unlabeled counterparts in biological systems. The key advantage lies in the ability to differentiate between the "light" and "heavy" molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Fmoc-Tyr(tBu)-OH, a derivative of the amino acid tyrosine, is a fundamental building block in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the amine terminus, while the tert-butyl (tBu) group protects the hydroxyl side chain of tyrosine. Incorporating ¹³C and ¹⁵N isotopes into this molecule enables the synthesis of "heavy" peptides with a known mass shift, which serve as internal standards for a variety of applications.

Quantitative Data Presentation: Mass Shifts of Labeled Fmoc-Tyr(tBu)-OH

The precise mass shift introduced by isotopic labeling is crucial for data analysis. The following table summarizes the theoretical monoisotopic mass and the mass shift for various labeling patterns of Fmoc-Tyr(tBu)-OH.

| Labeling Pattern | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Δm, Da) |

| Unlabeled | C₂₈H₂₉NO₅ | 459.2046 | 0 |

| ¹⁵N | C₂₈H₂₉¹⁵NO₅ | 460.2016 | +1.00 |

| ¹³C₉ | ¹³C₉C₁₉H₂₉NO₅ | 468.2348 | +9.03 |

| ¹³C₉, ¹⁵N | ¹³C₉C₁₉H₂₉¹⁵NO₅ | 469.2318 | +10.03 |

Note: The mass shift is calculated relative to the unlabeled Fmoc-Tyr(tBu)-OH. The actual observed mass shift in a mass spectrometer may vary slightly due to instrumentation and calibration.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹³C/¹⁵N-Labeled Peptide

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Tyr-Gly, where Tyr is the labeled tyrosine) using Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.

Materials:

-

Rink Amide resin

-

Fmoc-Ala-OH, Fmoc-Gly-OH

-

Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Fritted syringe reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for at least 30 minutes.

-

First Amino Acid Coupling (Glycine):

-

Deprotect the resin by treating with 20% piperidine in DMF twice for 10 minutes each.

-

Wash the resin thoroughly with DMF.

-

In a separate tube, pre-activate Fmoc-Gly-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Second Amino Acid Coupling (Labeled Tyrosine):

-

Deprotect the resin-bound glycine (B1666218) as described in step 2a.

-

Wash the resin with DMF.

-

Pre-activate Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated labeled amino acid to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Third Amino Acid Coupling (Alanine):

-

Deprotect the resin-bound labeled tyrosine as described in step 2a.

-

Wash the resin with DMF.

-

Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid to the resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from alanine (B10760859) using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry.

Quantitative Proteomics using SILAC and Mass Spectrometry

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1] This protocol describes a general workflow for a SILAC experiment to compare protein abundance between two cell populations.

Materials:

-

Cell lines capable of growing in custom media

-

SILAC-grade cell culture media (deficient in arginine, lysine, and tyrosine)

-

"Light" amino acids (¹²C₆, ¹⁴N₂-Lys; ¹²C₆, ¹⁴N₄-Arg; ¹²C₉, ¹⁴N-Tyr)

-

"Heavy" amino acids (e.g., ¹³C₆, ¹⁵N₂-Lys; ¹³C₆, ¹⁵N₄-Arg; ¹³C₉, ¹⁵N-Tyr)

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells for at least five passages in their respective SILAC media: one in "light" medium and the other in "heavy" medium, to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment: Apply the experimental condition to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

Cell Lysis and Protein Mixing:

-

Harvest and lyse both cell populations.

-

Quantify the protein concentration of each lysate.

-

Mix equal amounts of protein from the "light" and "heavy" cell lysates.

-

-

Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with trypsin overnight.

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[1]

-

This ratio reflects the relative abundance of the corresponding protein between the two experimental conditions.

-

NMR Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[2] The incorporation of ¹³C and ¹⁵N is often essential for resolving spectral overlap in larger molecules.[3]

Materials:

-

Purified ¹³C/¹⁵N-labeled peptide

-

NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5)

-

Deuterium oxide (D₂O)

-

High-field NMR spectrometer with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized labeled peptide in the NMR buffer to a final concentration of 0.5-2 mM.[4]

-

Add 5-10% D₂O for the lock signal.

-

-

NMR Data Acquisition:

-

Acquire a series of one- and two-dimensional NMR experiments. Common experiments for structure determination include:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Provides a fingerprint of the protein, with one peak for each backbone and sidechain amide proton.

-

¹H-¹³C HSQC: Correlates protons with their directly attached carbons.

-

Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB): Used to link sequential amino acid residues for backbone resonance assignment.[5]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides distance restraints between protons that are close in space (< 5 Å), which are crucial for structure calculation.[2]

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using software such as NMRPipe.

-

Analyze the processed spectra to assign the chemical shifts of the backbone and sidechain atoms.

-

Extract distance and dihedral angle restraints from the NOESY and other experiments.

-

Use the experimental restraints to calculate and refine the three-dimensional structure of the peptide using software like CYANA or XPLOR-NIH.

-

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

References

- 1. chempep.com [chempep.com]

- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 3. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]

- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocol for the Incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Fmoc/tBu strategy is a widely adopted method that employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the amino acid side chains. This orthogonal protection scheme allows for the stepwise assembly of a peptide chain on a solid support with high efficiency and purity.[1]

The incorporation of stable isotope-labeled amino acids, such as Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N, into peptides is an invaluable tool for a range of biochemical and biomedical research applications. Peptides containing ¹³C and ¹⁵N isotopes are chemically identical to their unlabeled counterparts but are readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][3] This allows for their use as internal standards for accurate quantification in proteomic studies and for detailed structural and dynamic analyses of peptides and proteins by NMR.[4][5]

The phenolic hydroxyl group of tyrosine is reactive and can undergo side reactions during peptide synthesis. The use of a tert-butyl (tBu) protecting group on the side chain of tyrosine prevents these unwanted reactions, leading to higher purity and yield of the final peptide.[6][7] This document provides a detailed protocol for the efficient incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N into peptides using SPPS.

Applications of Peptides Incorporating ¹³C,¹⁵N-Labeled Tyrosine

The unique properties of peptides labeled with stable isotopes enable their use in a variety of advanced research applications:

-

Quantitative Proteomics: Peptides containing ¹³C and ¹⁵N labeled tyrosine are ideal for use as internal standards in mass spectrometry-based quantitative proteomics.[8] By spiking a known quantity of the labeled peptide into a complex biological sample, the absolute or relative abundance of the corresponding endogenous peptide can be accurately determined.[5]

-

Structural Biology: NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides and proteins in solution.[9] The incorporation of ¹³C and ¹⁵N isotopes provides additional NMR-active nuclei, which is essential for resolving resonance assignments and for performing advanced structural and dynamic experiments.[4][10]

-

Pharmacokinetic Studies: Labeled peptides can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.

-

Metabolic Flux Analysis: The incorporation of stable isotopes can be used to follow the metabolic fate of amino acids in cellular systems.

Quantitative Data

The successful incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N can be monitored and validated using several quantitative methods. The following table summarizes the key parameters and expected outcomes for a typical synthesis.

| Parameter | Method | Expected Outcome | Notes |

| Isotopic Purity | Mass Spectrometry | >98% | The isotopic enrichment of the starting amino acid should be high to ensure accurate quantification.[11] |

| Chemical Purity | HPLC | >97% | The purity of the Fmoc-amino acid is critical for the synthesis of a high-quality final peptide.[1][11] |

| Coupling Efficiency | Kaiser Test or TNBS Test | Negative result (beads remain colorless) | A qualitative test to ensure the completion of the coupling reaction. Essential for a valuable, labeled residue. |

| Mass Verification | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Observed mass = Calculated mass + 10 Da | The incorporation of nine ¹³C atoms and one ¹⁵N atom results in a mass increase of 10 Daltons compared to the unlabeled peptide.[3][11] |

| Final Peptide Purity | RP-HPLC | >95% (after purification) | The final purity will depend on the sequence and length of the peptide. |

Experimental Protocol

This protocol describes the manual incorporation of a single Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N residue into a growing peptide chain on a solid support. The protocol is based on standard Fmoc/tBu chemistry.

4.1. Materials and Reagents

-

Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N

-

Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagent: e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

4.2. Step-by-Step Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the value of the labeled amino acid, a longer coupling time is recommended to ensure the reaction goes to completion.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test or a TNBS test on a small sample of the resin beads. A negative result (colorless beads for the Kaiser test) indicates a complete coupling reaction.

-

If the test is positive, a second coupling (recoupling) may be necessary.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.

-

Add a freshly prepared cleavage cocktail to the resin.

-

Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

-

Caption: Workflow for the incorporation of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N in SPPS.

Downstream Applications Workflow

The synthesized labeled peptide serves as a crucial reagent in various analytical workflows.

Caption: Downstream applications of ¹³C,¹⁵N-labeled peptides.

References

- 1. ajpamc.com [ajpamc.com]

- 3. lifetein.com [lifetein.com]

- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. Peptide Synthesis â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. (13)C-(1)H NMR relaxation and fluorescence anisotropy decay study of tyrosine dynamics in motilin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Quantitative Analysis Using Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, metabolomics, and drug development, accurate and precise quantification of amino acids and peptides is paramount. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. However, the accuracy of LC-MS/MS quantification can be affected by various factors, including sample preparation inconsistencies, matrix effects, and instrument variability.[1] To mitigate these issues, the use of a stable isotope-labeled internal standard is a widely accepted and robust strategy.[1][2]

This document provides detailed application notes and protocols for the use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard for the quantitative analysis of its corresponding unlabeled analogue, Fmoc-Tyr(tBu)-OH, and potentially other tyrosine-containing peptides. Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N is an ideal internal standard as it is chemically identical to the analyte of interest but has a distinct mass due to the incorporation of nine ¹³C atoms and one ¹⁵N atom.[3][4][5][6][7] This mass difference allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its identical chemical and physical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization.[1]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantitative analysis.[2] The principle lies in adding a known amount of a stable isotope-labeled internal standard to a sample containing an unknown amount of the unlabeled analyte. The ratio of the MS signal of the analyte to that of the internal standard is then measured. Since the internal standard is subject to the same experimental variations as the analyte, this ratio remains constant and can be used to accurately determine the concentration of the analyte, typically by reference to a calibration curve.

Product Specifications: Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N

| Property | Value |

| Synonyms | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine-carboxy,α,β,1,2,3,4,5,6-¹³C₉-¹⁵N |

| Molecular Formula | ¹³C₉C₁₉H₂₉¹⁵NO₅ |

| Molecular Weight | 469.46 g/mol |

| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N |

| Chemical Purity | ≥97% |

| Appearance | White to off-white solid |

| Storage | Store at -20°C, protected from light |

Note: The user should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.

Experimental Protocols

The following protocols provide a general framework for the use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard. Optimization may be required for specific applications and matrices.

Preparation of Stock Solutions

-

Analyte (Fmoc-Tyr(tBu)-OH) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Fmoc-Tyr(tBu)-OH.

-

Dissolve in an appropriate solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to a final volume of 10 mL.

-

Vortex thoroughly to ensure complete dissolution.

-

Store at -20°C.

-

-

Internal Standard (Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N.

-

Dissolve in the same solvent as the analyte to a final volume of 1 mL.

-

Vortex thoroughly.

-

Store at -20°C.

-

-

Internal Standard Working Solution (e.g., 10 µg/mL):

-

Dilute the internal standard stock solution with the appropriate solvent to achieve the desired concentration. This concentration should be optimized based on the expected analyte concentration in the samples.

-

Preparation of Calibration Curve Standards

-

Prepare a series of calibration standards by spiking a known amount of the analyte stock solution into a blank matrix that mimics the composition of the actual samples.

-

Add a constant amount of the internal standard working solution to each calibration standard.

-

A typical calibration curve might consist of 6-8 non-zero concentration levels.

Example Calibration Standard Preparation:

| Standard Level | Volume of Analyte Stock (µL) | Blank Matrix (µL) | Volume of IS Working Solution (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) |

| 1 | 1 | 989 | 10 | 1000 | 1 |

| 2 | 5 | 985 | 10 | 1000 | 5 |

| 3 | 10 | 980 | 10 | 1000 | 10 |

| 4 | 50 | 940 | 10 | 1000 | 50 |

| 5 | 100 | 890 | 10 | 1000 | 100 |

| 6 | 500 | 490 | 10 | 1000 | 500 |

| 7 | 1000 | -90 | 10 | 1000 | 1000 |

Sample Preparation

-

Thaw samples (e.g., plasma, cell lysates) on ice.

-

To a defined volume of sample (e.g., 100 µL), add the same constant amount of the internal standard working solution as used for the calibration standards.

-

Perform sample clean-up. A common method is protein precipitation:

-

Add 3 volumes of ice-cold acetonitrile (containing the internal standard) to the sample.

-

Vortex for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the sample in a suitable mobile phase (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized.

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: These need to be determined by infusing the pure analyte and internal standard into the mass spectrometer to identify the precursor ions and the most intense and stable product ions.

-

Hypothetical MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fmoc-Tyr(tBu)-OH | 460.2 | To be determined | To be determined |

| Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N | 470.2 | To be determined | To be determined |

Data Analysis and Quantitative Data Presentation

-

Integrate the peak areas for the analyte and the internal standard in each sample and calibration standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards. A linear regression with a 1/x or 1/x² weighting is often used.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Table 1: Representative Quantitative Results for Fmoc-Tyr(tBu)-OH in a Spiked Matrix

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/mL) |

| Blank | 0 | 1,523,487 | 0.00 | Not Detected |

| QC Low (20 ng/mL) | 325,678 | 1,510,987 | 0.22 | 21.1 |

| QC Mid (200 ng/mL) | 3,345,987 | 1,532,876 | 2.18 | 205.4 |

| QC High (800 ng/mL) | 13,543,210 | 1,525,654 | 8.88 | 812.3 |

| Unknown 1 | 1,234,567 | 1,518,987 | 0.81 | 75.6 |

| Unknown 2 | 4,567,890 | 1,529,876 | 2.99 | 278.9 |

This table presents hypothetical data for illustrative purposes.

Visualizations

Caption: Experimental workflow for quantitative analysis.

Caption: Logical relationship of internal standard use.

Conclusion

The use of Fmoc-Tyr(tBu)-OH-¹³C₉,¹⁵N as an internal standard provides a reliable and accurate method for the quantification of Fmoc-Tyr(tBu)-OH and related compounds by LC-MS/MS.[][9][10] By compensating for variations in sample preparation and instrument response, this stable isotope-labeled standard ensures high-quality, reproducible data, which is essential for research, clinical, and drug development applications.[1] The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this internal standard in quantitative workflows.

References

- 1. iroatech.com [iroatech.com]

- 2. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]

- 3. L-Tyrosine-ð-Fmoc, ð-ð¡-butyl ether (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4349-H-0.1 [isotope.com]

- 4. Tyrosine (Tyr) [anaspec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fmoc-Tyr (t-Bu)-OH-13C9,15N Aldrich [sigmaaldrich.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

Application Notes and Protocols: A Step-by-Step Guide for Fmoc Deprotection in Peptide Synthesis

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for the selective deprotection of the N-terminal amine of a growing peptide chain under mild conditions, preserving acid-labile side-chain protecting groups and the resin linkage. This orthogonal strategy is the most widely used method for synthesizing peptides in both research and industrial settings.[1][2]

Efficient Fmoc deprotection is a critical step that is repeated at every cycle of amino acid addition. Incomplete removal of the Fmoc group results in the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3] These impurities can be challenging to separate, leading to a significant reduction in the overall yield and purity of the target peptide.[3] This guide provides a detailed, step-by-step protocol for performing Fmoc deprotection, along with methods for monitoring the reaction and troubleshooting common issues.

Chemical Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds through a base-catalyzed β-elimination mechanism. The process occurs in two main steps:

-

Proton Abstraction : A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 position of the fluorenyl ring.[1][4]

-

β-Elimination : This abstraction leads to a β-elimination reaction, which releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][4]

-

DBF Scavenging : The reactive DBF electrophile is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct.[1][4] This scavenging step is crucial to prevent the DBF from irreversibly reacting with the newly deprotected peptide amine, which would terminate the chain.[2][4]

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

Reagents and Materials

Proper preparation and handling of reagents are crucial for successful Fmoc deprotection.

| Reagent/Material | Grade | Supplier | Notes |

| Fmoc-protected peptide-resin | Synthesis Grade | N/A | Starting material for the deprotection step. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Chemical Supplier | Must be amine-free. Use high-purity solvent to avoid side reactions.[5] |

| Piperidine | ACS Grade or higher | Standard Chemical Supplier | The most common base for Fmoc removal.[6] Should be stored under an inert atmosphere to prevent degradation. |

| Deprotection Solution | N/A | Prepared Fresh | Typically 20% (v/v) piperidine in DMF.[6][7][8] Should be prepared fresh daily. |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier | Used for resin washing.[8] |

| Isopropyl Alcohol (IPA) | ACS Grade | Standard Chemical Supplier | Used for resin washing.[8] |

| Nitrogen Gas | High Purity | N/A | For providing an inert atmosphere and for drying.[8] |

Standard Experimental Protocol

This protocol describes a standard manual Fmoc deprotection cycle. The volumes are based on a synthesis scale of approximately 0.1 mmol (e.g., 150-250 mg of resin).

Caption: Standard workflow for Fmoc deprotection in SPPS.

Detailed Methodology

-

Resin Swelling: Before the first deprotection, ensure the peptide-resin is adequately swollen. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes in the reaction vessel.[8]

-

Pre-Deprotection Wash: Drain the swelling solvent. Wash the resin with DMF (3 times, using ~10 mL/g of resin for each wash) to remove any residual reagents from the previous coupling step.[3][8]

-

First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin, ensuring it is fully submerged. Agitate the mixture gently for 2-3 minutes.[8][9] This initial, short treatment removes the bulk of the Fmoc groups.

-

Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the deprotection solution to the resin and agitate for an additional 10-20 minutes.[3][8] A two-step deprotection procedure is recommended to ensure complete removal and minimize potential side reactions.[7]

-

Post-Deprotection Wash: After the final agitation, drain the solution. It is critical to wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3][7] Inadequate washing can interfere with the subsequent coupling step.

-

Confirmation (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, on a small sample of beads to confirm the presence of free primary amines, which indicates a successful deprotection.[7]

Monitoring the Deprotection Reaction

Monitoring the reaction ensures its completion and helps in optimizing protocols, especially for difficult sequences.

| Monitoring Method | Principle | Procedure | Interpretation |

| UV-Vis Spectroscopy | The dibenzofulvene-piperidine adduct has a strong UV absorbance maximum around 301 nm.[10] | The filtrate from the deprotection steps is collected and its absorbance is measured over time. The reaction is complete when the absorbance plateaus, indicating no further release of the adduct.[4] | Quantitative method. Allows for real-time monitoring and is often used in automated peptide synthesizers to extend deprotection times when necessary.[4] |

| Kaiser Test (Ninhydrin Test) | Ninhydrin (B49086) reacts with primary amines to produce a deep blue color (Ruhemann's purple).[11] | A few beads of resin are taken, washed, and heated with ninhydrin reagents.[3] | A positive result (dark blue beads/solution) confirms the presence of free primary amines. A negative result (yellow/no color change) indicates incomplete deprotection. Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[3][12] |

Troubleshooting Common Issues

| Issue | Potential Causes | Recommended Solutions |

| Incomplete Deprotection (Negative Kaiser test, deletion sequences in final product) | Peptide Aggregation: Hydrophobic sequences or the formation of secondary structures (e.g., β-sheets) can prevent reagent access.[3][13] | Use stronger "chaotropic" solvents like N-methyl-2-pyrrolidone (NMP) instead of DMF. Increase reaction temperature or extend deprotection time.[12] |

| Steric Hindrance: Bulky adjacent amino acid side chains can physically block the Fmoc group.[3][13] | Extend the deprotection time. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (see alternative protocols).[3][4] | |

| Suboptimal Reagents: Degraded piperidine or impure DMF can reduce efficiency.[3][14] | Use fresh, high-purity reagents. Prepare the 20% piperidine/DMF solution daily. | |

| Aspartimide Formation | Sequences containing aspartic acid (Asp) are prone to cyclization to form an aspartimide, especially when followed by Gly, Asn, Ser, or Pro. This is catalyzed by the piperidine base.[12][15] | Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution to suppress aspartimide formation.[16] Use a bulkier side-chain protecting group on Aspartic acid. |

| Diketopiperazine (DKP) Formation | Occurs at the dipeptide stage, especially with Proline or Glycine as the first or second residue. The deprotected N-terminal amine attacks the resin linkage, cleaving the dipeptide from the resin.[12][17] | Couple the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). Use a bulky 2-chlorotrityl (2-CTC) resin, which is more sterically hindered and reduces DKP formation.[12] |

| 3-(1-Piperidinyl)alanine Formation | The dibenzofulvene intermediate can react with the side chain of certain amino acids before being scavenged, though this is less common with standard protocols.[2] | Ensure a sufficient excess of piperidine is used and that washing steps are efficient to quickly remove the DBF-adduct. |

Alternative Deprotection Reagents

For particularly difficult or "stubborn" sequences prone to aggregation, alternative, stronger bases can be more effective than piperidine.

| Reagent | Typical Concentration & Conditions | Advantages | Disadvantages |

| 1,8-Diazabicyclo[5.4.0] undec-7-ene (DBU) | 2% DBU and 2% piperidine in DMF.[9] | Much faster and more effective at deprotecting aggregated sequences than piperidine alone.[4] | DBU is a non-nucleophilic base and will not scavenge the DBF byproduct; a scavenger like piperidine must be included.[4] Can significantly increase the risk of aspartimide formation.[4] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/ethanol (B145695).[1] | Can be a good alternative to piperidine with similar efficiency. May offer advantages in terms of toxicity and handling.[1] Causes less side-product formation in some sensitive sequences.[15] | May require the addition of ethanol to improve solubility.[1] |

| Pyrrolidine | 20% (v/v) in various green solvents (e.g., DMSO/EtOAc). | Enables Fmoc removal in a wider range of less polar, "greener" solvents.[17] | May increase the rate of side reactions like DKP and aspartimide formation in prone sequences.[17] |

References

- 1. mdpi.com [mdpi.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. genscript.com [genscript.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. kilobio.com [kilobio.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. pubs.acs.org [pubs.acs.org]

Application of Fmoc-Tyr(tBu)-OH in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tyr(tBu)-OH (Nα-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-tyrosine) is an indispensable amino acid derivative for the solid-phase peptide synthesis (SPPS) of therapeutic peptides. The tert-butyl (tBu) protecting group on the hydroxyl function of the tyrosine side chain offers robust protection under the basic conditions required for Fmoc group removal, while being readily cleavable with trifluoroacetic acid (TFA) during the final cleavage from the resin. This orthogonality is central to the widely adopted Fmoc/tBu strategy in modern peptide synthesis.

This document provides detailed application notes and protocols for the use of Fmoc-Tyr(tBu)-OH in the synthesis of several key therapeutic peptides, including GLP-1 receptor agonists Liraglutide (B1674861) and Semaglutide (B3030467), and GnRH antagonists Degarelix (B1662521) and Goserelin (B1671991).

Key Applications of Fmoc-Tyr(tBu)-OH in Therapeutic Peptide Synthesis

Fmoc-Tyr(tBu)-OH is a critical building block in the synthesis of numerous therapeutic peptides where a tyrosine residue is present in the sequence. The tBu protection of the phenolic hydroxyl group prevents side reactions during peptide chain elongation, such as O-acylation, which would otherwise lead to the formation of impurities and a decrease in the overall yield of the target peptide.[1][2]

Examples of Therapeutic Peptides Synthesized Using Fmoc-Tyr(tBu)-OH:

-

Liraglutide: A long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity.

-

Semaglutide: Another potent and long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes and obesity.

-

Degarelix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer.

-

Goserelin: A GnRH agonist used to treat hormone-sensitive cancers of the breast and prostate.

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data for the solid-phase synthesis of therapeutic peptides utilizing Fmoc-Tyr(tBu)-OH. It is important to note that yields and purity can vary significantly based on the specific peptide sequence, resin, coupling reagents, and purification methods employed.

| Parameter | Liraglutide | Semaglutide | Degarelix | Goserelin |

| Synthesis Scale | Research Scale (e.g., 0.1 mmol) to Industrial Scale (e.g., 800-1200 mmol)[3] | Research to Industrial Scale | Research to Industrial Scale | Research to Industrial Scale |

| Starting Resin | Wang resin, 2-Chlorotrityl chloride (2-CTC) resin, BAL resin[2][4][5] | 2-Cl-Trityl Resin, Wang resin[6] | 2-Cl-Trt resin, Rink Amide resin[7][8] | Rink Amide MBHA Resin[9] |

| Crude Purity (HPLC) | ~84-86%[2][10] | Generally high, but specific crude purity data is less commonly published. | >98.5% (after initial purification)[7] | 65% to >99% (as determined by HPLC)[11] |

| Final Yield (after purification) | ~69%[2] | High yield is achievable, with some methods reporting up to 60% total reaction yield.[12] | Yields can range from 63% for the solid-phase synthesis portion.[8] | 40% to >90%[11][13] |

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

This protocol outlines the general steps for manual or automated SPPS. Specific details for the synthesis of Liraglutide, Semaglutide, Degarelix, and Goserelin will follow.

1. Resin Swelling:

-

Place the appropriate amount of resin (e.g., Wang, 2-CTC, Rink Amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-20 minutes (this step may be repeated).

-

Drain the piperidine solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH), a coupling agent (e.g., HBTU, HATU, DIC), and an additive (e.g., HOBt, Oxyma) in DMF.

-

Add a base (e.g., DIPEA, NMM) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours, or until the coupling is complete (monitor with a Kaiser test).

-

Drain the coupling solution and wash the resin with DMF.

4. Repeat Cycles:

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

5. Cleavage and Global Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (B109758) (DCM) and dry it.

-

Prepare a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, dithiothreitol (B142953) (DTT)) to protect sensitive residues. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the peptide-resin and agitate for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-